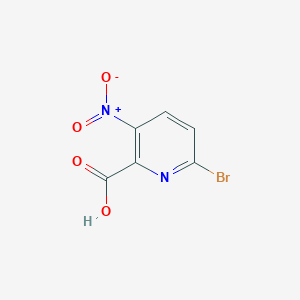
6-Bromo-3-nitropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-nitropicolinic acid is a chemical compound with the molecular formula C6H3BrN2O4 It is a derivative of picolinic acid, characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-nitropicolinic acid typically involves the bromination and nitration of picolinic acid. The process begins with the bromination of picolinic acid using bromine in the presence of a suitable catalyst. This is followed by nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-nitropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 6-amino-3-nitropicolinic acid.
Oxidation: Formation of various oxidized nitrogen species.
Scientific Research Applications
6-Bromo-3-nitropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitropicolinic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
6-Bromo-3-chloropicolinic acid: Similar structure but with a chlorine atom instead of a nitro group.
3-Nitropicolinic acid: Lacks the bromine atom but contains the nitro group.
6-Bromo-4-nitropicolinic acid: Similar but with the nitro group at a different position.
Uniqueness: 6-Bromo-3-nitropicolinic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C6H3BrN2O4 |
|---|---|
Molecular Weight |
247.00 g/mol |
IUPAC Name |
6-bromo-3-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-2-1-3(9(12)13)5(8-4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
BMRNHERMMLNEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















